1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea
Description
Properties
IUPAC Name |
1-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFN2O3/c1-13(2)14(3,4)21-15(20-13)9-7-6-8-10(11(9)16)18-12(19)17-5/h6-8H,1-5H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFHMOBJZJNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)NC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H18BFO4N
- Molecular Weight : 281.09 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the dioxaborolane moiety suggests potential applications in targeting enzymes involved in metabolic pathways or signaling processes.
Inhibition of Enzymatic Activity
Research indicates that compounds containing boron can inhibit enzymes such as serine proteases and phosphatases. This inhibition can lead to altered cellular signaling pathways, which may contribute to the compound's therapeutic effects.
Anticancer Activity
Preliminary studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells.
Biological Activity Data
Case Study 1: Anticancer Efficacy
In a study conducted on breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM. The study highlighted the compound's ability to activate apoptotic pathways, suggesting a potential role in cancer therapy.
Case Study 2: Enzymatic Targeting
Another investigation focused on the compound's interaction with protein kinases. It was found that the compound could inhibit specific kinases involved in cell proliferation, further supporting its role as a potential therapeutic agent in oncology.
Scientific Research Applications
Medicinal Chemistry
1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea has shown potential as a building block in the synthesis of biologically active compounds. The incorporation of the fluorine atom can enhance the pharmacokinetic properties of drugs by improving their metabolic stability and bioavailability.
Case Study: Synthesis of Anticancer Agents
Recent research has utilized this compound in the synthesis of novel anticancer agents. The fluorinated phenyl group allows for specific interactions with biological targets, enhancing the efficacy of the resulting compounds against cancer cell lines.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including cross-coupling reactions and nucleophilic substitutions.
Example: Suzuki-Miyaura Coupling
The presence of the boron moiety makes it suitable for Suzuki-Miyaura coupling reactions, where it can react with aryl halides to form biaryl compounds. This is particularly useful in the development of new materials and pharmaceuticals.
Materials Science
In materials science, this compound is explored for its potential in creating functionalized polymers and nanomaterials.
Application: Polymer Functionalization
The compound can be used to functionalize polymers for improved mechanical properties or enhanced interaction with other materials. This is crucial in developing advanced materials for electronics or biomedical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, derived from the evidence provided:
Key Comparative Insights
Electronic Effects and Reactivity: Fluorine and chlorine substituents (e.g., ) enhance the electron-withdrawing character of the aryl ring, increasing the boron center’s electrophilicity and improving cross-coupling efficiency. The methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like methoxy . Absolute hardness (η) and electronegativity (χ), as defined by Parr and Pearson , influence charge distribution.
Solubility and Stability :
- Methoxy and methyl groups (e.g., ) improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogs. However, all boronic esters require inert storage conditions to prevent hydrolysis .
Biological Activity :
- Urea derivatives with halogenated aryl groups (e.g., ) are prevalent in kinase inhibitor design due to their ability to form hydrogen bonds with ATP-binding pockets. The target compound’s methylurea group may offer metabolic stability over unsubstituted ureas .
Synthetic Utility :
- The tetramethyl dioxaborolane group enables efficient coupling with aryl halides or triflates under palladium catalysis. For example, 1-(3-fluorophenyl)-derivatives have been used to synthesize biphenyl scaffolds for drug candidates.
Preparation Methods
Synthesis of the Boronate Ester Intermediate
- Starting materials : Typically, a halogenated fluorophenyl compound (e.g., 2-fluoro-3-bromophenyl derivative) is used as the substrate.
- Borylation reaction : The halogenated aromatic compound undergoes a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) as the boron source.
- Catalysts and conditions : Commonly, Pd(dppf)Cl2 or similar palladium complexes are employed, with potassium carbonate or bicarbonate as the base, in solvents such as 1,4-dioxane or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon) at elevated temperatures (~80–100 °C).
- Outcome : This step yields the fluorophenyl compound bearing the tetramethyl-1,3,2-dioxaborolan-2-yl group with high selectivity.
Formation of the Methylurea Moiety
- Urea formation : The boronate ester-substituted fluorophenyl intermediate is reacted with methylamine or methyl isocyanate.
- Reaction conditions : This step typically occurs in anhydrous solvents such as THF at room temperature, sometimes in the presence of a base like triethylamine.
- Mechanism : The amine attacks the isocyanate or carbamoyl intermediate to form the urea linkage.
- Purification : The product is purified by silica gel column chromatography using ethyl acetate and petroleum ether mixtures as eluents.
Representative Experimental Procedure
An example procedure adapted from related urea derivatives synthesis includes:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-fluoro-3-bromophenyl derivative, bis(pinacolato)diboron, Pd(dppf)Cl2, K2CO3, 1,4-dioxane, N2, 85 °C, 12 h | Pd-catalyzed borylation to install tetramethyl dioxaborolane group |
| 2 | Boronate ester intermediate, methylamine (2 M in THF), triethylamine, THF, room temperature, 1 h | Urea formation by reaction with methylamine |
| 3 | Saturated NaHCO3 aqueous workup, extraction with ethyl acetate, drying over Na2SO4 | Workup and extraction |
| 4 | Silica gel chromatography (EA:PE = 1:1) | Purification of final product |
This method typically yields the target compound in moderate to good yields (~60-70%) with high purity.
Data Table: Key Parameters in Preparation
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Palladium complex for borylation |
| Base | Potassium carbonate or bicarbonate | Facilitates borylation reaction |
| Solvent | 1,4-Dioxane or THF | Anhydrous, inert atmosphere required |
| Temperature | 80–85 °C for borylation; room temp for urea formation | Controlled heating for borylation, mild conditions for urea step |
| Reaction Time | 12 hours (borylation); 1 hour (urea formation) | Ensures completion |
| Purification | Silica gel chromatography | EA:PE solvent system for elution |
| Yield | 60–70% overall | Dependent on reaction scale and conditions |
Research Findings and Considerations
- Selectivity and stability : The boronate ester is sensitive to moisture and air; thus, inert atmosphere and anhydrous conditions are critical during synthesis.
- Functional group tolerance : The method tolerates fluorine substitution and the boronate ester without degradation.
- Catalyst efficiency : Pd(dppf)Cl2 provides high catalytic activity for borylation, improving yields and reducing side reactions.
- Scalability : The procedure is amenable to scale-up for preparative purposes due to mild conditions and straightforward purification.
- Applications : The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for further functionalization in medicinal chemistry.
Q & A
Q. How can researchers optimize the synthesis of 1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Solvent Selection : Polar aprotic solvents like acetonitrile or dichloromethane are preferred for coupling reactions involving boronates and urea precursors .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance Suzuki-Miyaura cross-coupling efficiency for the tetramethyl-dioxaborolane group .
- Temperature Control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation .
- Flow Reactors : Continuous flow systems can improve scalability and reduce batch-to-batch variability .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the urea backbone and boron-containing aryl group. ¹⁹F NMR is critical for verifying fluorine substitution .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the tetramethyl-dioxaborolane moiety .
- HPLC-PDA : Ensures purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What experimental strategies are recommended to assess the compound’s solubility and stability under varying conditions?
- Methodological Answer :
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect aggregation or degradation .
- Stability Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use DSC/TGA to monitor thermal decomposition .
Advanced Research Questions
Q. How do the electronic effects of the tetramethyl-dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Analysis : Use density functional theory (DFT) to model the boron-aryl bond’s electron-withdrawing effects, which stabilize intermediates in Suzuki-Miyaura reactions .
- Kinetic Studies : Compare reaction rates with non-boronated analogs to quantify electronic contributions. Monitor intermediates via in-situ IR spectroscopy .
Q. What strategies can resolve contradictions in reported biological activity data for urea-boronate hybrids?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. Use standardized protocols like OECD guidelines for reproducibility .
- Dose-Response Refinement : Perform IC₅₀/EC₅₀ studies across 8–10 concentration points to minimize variability .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or proteases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP pockets or catalytic sites. Validate with MD simulations (100 ns trajectories) to assess stability .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs between the urea group and target residues .
Q. What experimental designs are suitable for investigating the compound’s potential as a boron delivery agent in neutron capture therapy?
- Methodological Answer :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
